molecular formula C8H4BrF3N4 B1394321 2-(4-Bromo-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine CAS No. 1215458-83-5

2-(4-Bromo-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B1394321
CAS No.: 1215458-83-5
M. Wt: 293.04 g/mol
InChI Key: DGEMXWKUVYYUHK-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings. The presence of bromine and trifluoromethyl groups makes this compound particularly interesting for various chemical and biological applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting a suitable precursor, such as a β-dicarbonyl compound, with an amidine or guanidine derivative.

    Coupling Reaction: The brominated pyrazole is then coupled with the pyrimidine ring precursor under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under suitable conditions to form different derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium phosphate (K3PO4) are commonly used.

Major Products Formed

    Substitution Reactions: Substituted pyrazole-pyrimidine derivatives.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

    Coupling Reactions: Complex heterocyclic compounds with extended conjugation.

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for drug development.

    Industry: Utilized in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity, disrupt cellular processes, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine
  • 2-(4-Methyl-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine
  • 2-(4-Fluoro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine

Uniqueness

2-(4-Bromo-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that other halogens may not. The trifluoromethyl group also imparts unique electronic properties, enhancing the compound’s stability and reactivity.

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-4-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N4/c9-5-3-14-16(4-5)7-13-2-1-6(15-7)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEMXWKUVYYUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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